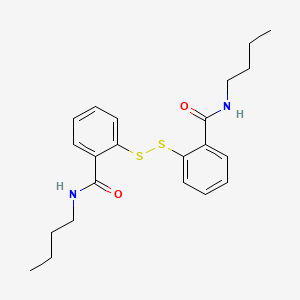

2,2'-Dithiobis(N-butylbenzamide)

Description

Significance of Amide Functionalities in Molecular Design

In the realm of molecular design, the amide bond is prized for its stability and is a cornerstone in the synthesis of a vast array of organic molecules, polymers, and materials. google.comresearchgate.net The predictable geometry and strong hydrogen-bonding capability of amides influence key physical properties such as boiling point and solubility, which are critical considerations in the development of new materials and pharmaceutical agents. solubilityofthings.com Furthermore, the amide group's electronic nature can be modulated by substituents, allowing for the fine-tuning of a molecule's properties for specific applications, including enzyme inhibition and nanotechnology. google.com

Overview of N-Substituted Benzamide (B126) Scaffolds in Advanced Materials Science

N-substituted benzamides are a class of compounds that have garnered considerable attention in materials science due to their versatile structural and electronic properties. The benzamide framework serves as a robust scaffold that can be readily functionalized at the nitrogen atom and on the benzene (B151609) ring to tailor its characteristics for specific applications. nih.govresearchgate.net

These scaffolds are integral to the development of a variety of advanced materials. For instance, their ability to form stable complexes with metal surfaces has led to their investigation as effective corrosion inhibitors. rsc.org The aromatic rings can provide strong adsorption to metal surfaces through π–π interactions, while the amide group can enhance this binding through electron donation. rsc.org Additionally, the incorporation of N-substituted benzamide moieties into polymer backbones can influence properties such as thermal stability and mechanical strength. In the field of medicinal chemistry, these scaffolds are prominent in the design of bioactive molecules, including antitumor agents, where the substituents on the benzamide structure are critical for biological activity. nih.govresearchgate.net The strategic placement of different functional groups allows for the manipulation of electronic and lipophilic properties, which is a key strategy in the rational design of new materials and drugs. nih.gov

Research Gaps and Opportunities in the Study of 2,2'-Dithiobis(N-butylbenzamide)

While 2,2'-Dithiobis(N-butylbenzamide) has established applications, particularly as a peptizing agent in the rubber industry to reduce viscosity and facilitate molding, a comprehensive understanding of its broader potential remains underdeveloped. nih.govgoogle.com Its primary documented use is in improving the physical properties of rubber products like tires and hoses by acting as a vulcanization accelerator. ontosight.ai

However, significant research gaps exist. Detailed investigations into the fundamental chemical reactivity, beyond its role in rubber processing, are sparse. There is an opportunity to explore its potential as a building block in organic synthesis or as a ligand in coordination chemistry, leveraging the disulfide and amide functionalities. The biological activities of the closely related compound, 2,2'-dithiobis[N-methylbenzamide], have been explored, revealing potential antibacterial and antifungal properties. This suggests that 2,2'-Dithiobis(N-butylbenzamide) might also possess interesting bioactivities that are yet to be investigated.

Furthermore, its application in advanced materials science is an area ripe for exploration. The combination of the disulfide bridge, which can undergo redox reactions, and the N-substituted benzamide groups, which can participate in hydrogen bonding and π-stacking, suggests potential applications in self-healing polymers, stimuli-responsive materials, or as a component in supramolecular assemblies. A thorough characterization of its photophysical and electrochemical properties could unveil new applications in optoelectronics or sensor technology. The synthesis and evaluation of derivatives with modified substituents on the benzene ring or different N-alkyl groups could lead to the discovery of new compounds with enhanced or entirely novel functionalities.

Structure

3D Structure

Properties

CAS No. |

2620-88-4 |

|---|---|

Molecular Formula |

C22H28N2O2S2 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

N-butyl-2-[[2-(butylcarbamoyl)phenyl]disulfanyl]benzamide |

InChI |

InChI=1S/C22H28N2O2S2/c1-3-5-15-23-21(25)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(26)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

GXPQTGLOKRVDNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2,2 Dithiobis N Butylbenzamide

Historical and Contemporary Synthetic Routes to Symmetrical Disulfide-Bridged Benzamides

The primary approach to synthesizing symmetrical 2,2'-dithiobis(N-substituted benzamides) involves the oxidative coupling of the corresponding 2-mercaptobenzamide precursors. This method has been a cornerstone in the preparation of these compounds.

Exploration of Disulfide Bond Formation Mechanisms

The formation of the disulfide bridge in these molecules is typically achieved through the oxidation of thiol groups. This reaction can proceed through various mechanisms depending on the chosen oxidant and reaction conditions. Common mechanisms include:

Radical Coupling: In the presence of certain initiators or under specific conditions, thiyl radicals can be generated from the thiol precursors. These radicals then dimerize to form the disulfide bond.

Nucleophilic Attack: A thiolate anion, formed under basic conditions, can act as a nucleophile and attack an electrophilic sulfur species. This electrophilic species can be a protonated thiol or a thiol that has reacted with an oxidizing agent.

Metal-Catalyzed Oxidation: Transition metals can facilitate the oxidation of thiols by acting as catalysts. The mechanism often involves the formation of a metal-thiolate complex, followed by oxidative coupling to yield the disulfide and the reduced form of the metal catalyst, which is then re-oxidized by an external oxidant in the catalytic cycle.

The choice of mechanism is often dictated by the desired reaction rate, selectivity, and compatibility with other functional groups present in the molecule.

Optimization of Reaction Conditions for High Purity and Yield

The synthesis of symmetrical disulfides like 2,2'-dithiobis(N-methylbenzamide) has been documented through methods such as the oxidative coupling of N-methyl-2-mercaptobenzamide using iodine in ethanol (B145695) under reflux. To achieve high purity and yield, several reaction parameters can be optimized:

Oxidant Choice: A variety of oxidizing agents can be employed, including air (oxygen), hydrogen peroxide, iodine, and dimethyl sulfoxide (B87167) (DMSO). The choice of oxidant can significantly impact the reaction time and the formation of byproducts.

Solvent System: The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction. Common solvents include ethanol, methanol, and chloroform. The polarity and boiling point of the solvent can influence the reaction rate and yield.

Temperature and pH: The reaction temperature and pH are critical parameters. While some oxidations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. The pH of the reaction medium can affect the ionization state of the thiol group, thereby influencing its reactivity.

Catalysts: The use of catalysts, such as metal salts or bases, can accelerate the reaction and improve yields. For instance, base catalysis can promote the formation of the more nucleophilic thiolate anion.

Purification: After the reaction is complete, the product is typically purified to remove any unreacted starting materials, byproducts, and the catalyst. Common purification techniques include recrystallization and column chromatography.

A comparison of synthetic routes for a related compound, 2,2'-dithiobis(N-methylbenzamide), highlights the trade-offs between different methods. For example, oxidative coupling might offer a higher yield and purity but present challenges in byproduct removal, whereas a method involving disulfide bond formation from a 2-nitrobenzoic acid derivative might have solvent optimization as a key challenge.

| Method | Yield (%) | Purity (%) | Key Challenge |

| Oxidative Coupling | 72 | 98 | Byproduct removal |

| Disulfide Bond Formation | 65 | 95 | Solvent optimization |

Targeted Synthesis of Structural Analogues and Derivatives of 2,2'-Dithiobis(N-butylbenzamide)

The synthesis of structural analogues of 2,2'-Dithiobis(N-butylbenzamide) allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties.

N-Alkyl Chain Modifications and Their Synthetic Accessibility

Modifying the N-alkyl chain of 2,2'-dithiobis(benzamides) is a common strategy to investigate the impact of lipophilicity and steric factors on the molecule's activity. A study by Okachi et al. (1985) detailed the synthesis of a series of 2,2'-dithiobis(benzamide) analogues with varying N-alkyl substituents. nih.gov The general synthetic approach involves two main steps:

Amide Formation: Thiosalicylic acid is reacted with the desired primary amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or via an activated ester intermediate to form the corresponding N-substituted-2-mercaptobenzamide.

Oxidative Coupling: The resulting 2-mercaptobenzamide is then oxidized to the symmetrical disulfide. The study by Okachi et al. employed oxidation with hydrogen peroxide in ethanol. nih.gov

This two-step process provides a versatile route to a wide range of N-alkylated derivatives. The accessibility of various primary amines makes this a highly flexible method for creating a library of analogues. The table below, based on the work of Okachi et al., showcases the variety of N-alkyl chains that have been synthetically accessed.

| N-Substituent | Resulting Compound |

| n-Butyl | 2,2'-Dithiobis(N-butylbenzamide) |

| 3-(Decanoyloxy)propyl | 2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide] |

| Various (acyloxy)alkyl esters | Series of (acyloxy)alkyl ester derivatives |

The structure-activity relationship studies on these compounds revealed that the length of the alkyl carbon chain in the (acyloxy)alkyl ester derivatives played a crucial role in their antimycobacterial activity. nih.gov

Aromatic Ring Substitutions and Synthetic Feasibility

The introduction of substituents onto the aromatic rings of 2,2'-dithiobis(benzamides) presents a more challenging synthetic problem. The feasibility of such substitutions depends on the directing effects of the existing amide and disulfide functionalities and the potential for side reactions.

Direct electrophilic aromatic substitution on the pre-formed 2,2'-dithiobis(N-butylbenzamide) core is complex. The disulfide bridge and the two N-butylbenzamide groups are both ortho-, para-directing. However, the disulfide bridge is susceptible to cleavage under harsh electrophilic conditions.

A more viable approach involves the synthesis of the desired substituted 2-mercaptobenzoic acid derivative first, followed by amidation and oxidative coupling. This strategy allows for a wider range of substituents to be introduced. For example, starting with a substituted thiosalicylic acid, one could proceed with the synthetic sequence described in section 2.2.1.

The feasibility of synthesizing these substituted precursors would depend on the availability of the corresponding starting materials and the compatibility of the desired substituents with the subsequent reaction conditions.

Asymmetric Disulfide Derivatives: Synthetic Approaches

The synthesis of asymmetric disulfides, where the two sulfur atoms are linked to different benzamide (B126) moieties or to a benzamide and another chemical entity, requires a more controlled synthetic strategy to avoid the formation of a mixture of symmetrical and asymmetrical products.

A one-pot method for the synthesis of unsymmetrical disulfides has been reported using 1-chlorobenzotriazole (B28376) (BtCl). organic-chemistry.org This method involves the reaction of one thiol with BtCl to form a benzotriazolated thiol intermediate (RSBt). This intermediate can then react with a second, different thiol to form the unsymmetrical disulfide. This approach could be adapted for the synthesis of asymmetric dithiobis(benzamides). For instance, 2-mercapto-N-butylbenzamide could be reacted with BtCl to form the corresponding sulfenyl benzotriazole. Subsequent reaction with a different mercaptan would yield the asymmetric disulfide.

Another approach involves thiol-disulfide exchange reactions. A symmetrical disulfide can be reacted with a different thiol under conditions that favor the formation of the asymmetric disulfide. The equilibrium of this reaction can be driven towards the desired product by using an excess of one of the thiols or by removing one of the products from the reaction mixture.

These methods provide pathways to asymmetrically functionalized dithiobis(benzamide) derivatives, opening up further avenues for structural diversification and the exploration of their chemical and biological properties.

Green Chemistry Principles in the Synthesis of 2,2'-Dithiobis(N-butylbenzamide) and Its Analogues

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of industrial compounds. For a molecule like 2,2'-Dithiobis(N-butylbenzamide), which finds applications in various sectors, the development of environmentally benign synthetic routes is of paramount importance. This section explores the application of green chemistry principles, specifically focusing on solvent selection and the development of sustainable catalysts for the synthesis of 2,2'-Dithiobis(N-butylbenzamide) and its analogues.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of dithiobisbenzamides often rely on volatile and hazardous organic solvents. However, recent research has focused on identifying and utilizing greener alternatives that minimize environmental impact without compromising reaction efficiency.

The exploration of alternative solvents for the synthesis of 2,2'-Dithiobis(N-butylbenzamide) and its analogues is driven by the need to reduce pollution and enhance safety. Water, being non-toxic, non-flammable, and readily available, stands out as a highly desirable green solvent. Research has shown that the oxidation of thiols to disulfides can be effectively carried out in aqueous media. For instance, the oxidation rate of some thiols has been observed to be significantly higher in tap water compared to ultrapure water, an effect attributed to the presence of mineral electrolytes. google.com

Ionic liquids (ILs) and deep eutectic solvents (DES) have also emerged as promising green alternatives. These solvents exhibit low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. While direct studies on the use of ILs for 2,2'-Dithiobis(N-butylbenzamide) are limited, their application in the formation of disulfide bonds in other contexts suggests their potential. For example, certain imidazolium-based ionic liquids have been shown to influence the formation of specific disulfide bond isoforms in peptides. researchgate.netnih.gov

Solvent-free synthesis represents the ultimate goal in solvent minimization. Such reactions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency, easier purification, and a significant reduction in waste. The synthesis of various dithiobisbenzamide derivatives has been successfully achieved using solvent-free methods, yielding the desired products in good yields. acs.org

The following table provides a comparative overview of different solvents and conditions used in the synthesis of dithiobisbenzamide analogues, highlighting the move towards greener methodologies.

| Starting Material | Oxidizing Agent/Conditions | Solvent | Yield (%) | Reference |

| 2-Mercaptobenzamide | Aerial oxidation | Water (tap) | Moderate | google.com |

| Thiol Precursors | Grinding, Microwave irradiation | Solvent-free | Good | acs.org |

| N-butylbenzamide thiols | Iodine | Dichloromethane | ~65 | |

| N-butylbenzamide thiols | Hydrogen Peroxide | Ethanol | ~58 | |

| Peptides with Cys residues | - | Aqueous ionic liquids | Variable | researchgate.net |

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste generation. The development of sustainable catalysts for the synthesis of 2,2'-Dithiobis(N-butylbenzamide) focuses on replacing hazardous and non-recyclable catalysts with more environmentally friendly options.

Traditional methods for disulfide bond formation often employ stoichiometric oxidizing agents that generate significant waste. The shift towards catalytic processes using benign oxidants like molecular oxygen is a key objective. While specific research on catalytic systems for 2,2'-Dithiobis(N-butylbenzamide) is not extensively documented, general advancements in catalytic oxidative coupling of thiols are highly relevant.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recyclability. Materials like metal oxides, zeolites, and supported metal nanoparticles are being explored for various oxidation reactions. For instance, phosphorus-doped carbon materials have shown excellent activity and stability in the oxidative coupling of benzylamines, a reaction type analogous to the formation of the disulfide bond in the target molecule. researchgate.net

Biocatalysis, utilizing enzymes to catalyze reactions, represents a highly sustainable approach. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable. While the direct enzymatic synthesis of 2,2'-Dithiobis(N-butylbenzamide) has not been reported, enzymes like laccases and peroxidases are known to catalyze the oxidation of phenolic and other aromatic compounds, suggesting their potential applicability in the formation of the disulfide linkage from appropriate precursors. The enzyme-catalyzed synthesis of oligoamides has been demonstrated, showcasing the potential of biocatalysts in amide bond formation as well. acs.org

Recyclable homogeneous catalysts are another area of active research. These catalysts are designed to be easily separated from the reaction mixture upon completion, for example, by precipitation. The development of such catalysts for the synthesis of dithiobisbenzamides could significantly improve the sustainability of the process.

The table below summarizes the types of sustainable catalysts being investigated for reactions relevant to the synthesis of 2,2'-Dithiobis(N-butylbenzamide).

| Catalyst Type | Example | Relevant Reaction | Key Advantages | Reference |

| Heterogeneous Catalyst | Phosphorus-doped carbon | Oxidative coupling of amines | High activity, stability, recyclability | researchgate.net |

| Biocatalyst | Laccases/Peroxidases | Oxidation of aromatic compounds | Mild conditions, high selectivity, biodegradable | |

| Recyclable Homogeneous Catalyst | Precipitatable metal complexes | Various organic transformations | Easy separation, reuse | |

| Enzyme | Candida antarctica lipase (B570770) B (CAL-B) | Amide synthesis | High conversion rates | acs.org |

Elucidation of Reaction Mechanisms and Redox Chemistry of 2,2 Dithiobis N Butylbenzamide

Investigation of Disulfide Bond Cleavage and Formation Mechanisms

The disulfide bond is a dynamic functional group that can undergo cleavage and formation through several mechanistic routes, including nucleophilic, electrophilic, and radical pathways.

Nucleophilic and Electrophilic Pathways

The most common reaction involving disulfide bonds is the thiol-disulfide exchange, a nucleophilic substitution reaction. wikipedia.orgnih.govlibretexts.org In this process, a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This leads to the formation of a new disulfide bond and the release of a new thiolate anion. wikipedia.orglibretexts.org The reaction proceeds through a trigonal bipyramidal transition state. The reactivity in thiol-disulfide exchange is highly dependent on the pKa of the attacking thiol; aromatic thiols, for instance, can be particularly effective. nih.gov

The general mechanism for thiol-disulfide exchange can be represented as: RS-SR + R'S⁻ ⇌ RS⁻ + RS-SR'

This equilibrium can be shifted by the relative concentrations of the reactants and products and the stability of the involved thiolates.

Electrophilic cleavage of disulfide bonds is less common but can occur with strong electrophiles. This would involve the attack of an electrophile on one of the sulfur atoms, leading to a positively charged intermediate that can then be attacked by a nucleophile.

The formation of the disulfide bond in 2,2'-Dithiobis(N-butylbenzamide) is often achieved through the oxidative coupling of the corresponding thiol, N-butyl-2-mercaptobenzamide. This reaction can be facilitated by various oxidizing agents.

Radical-Mediated Transformations

Disulfide bonds can also be cleaved through radical-mediated processes. The electron transfer to an aromatic disulfide can lead to the formation of a radical anion, which is often dissociative, resulting in the cleavage of the S-S bond to yield a thiol radical and a thiolate anion. The stability of the resulting radical and anion influences the favorability of this pathway. Studies on diaryl disulfides have shown that the reduction can be a stepwise process, with the formation of a radical anion being a key step. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can influence the stability of the radical anion and the rate of S-S bond cleavage.

Redox Behavior of the Disulfide Moiety in Various Chemical Environments

The disulfide linkage is the primary site of redox activity in 2,2'-Dithiobis(N-butylbenzamide), undergoing both reduction and oxidation under specific conditions.

Electrochemical Characterization and Reduction Potentials

The electrochemical reduction of aromatic disulfides has been a subject of study, revealing insights into their redox properties. Cyclic voltammetry is a powerful technique to investigate these processes. researchgate.netnih.govcsircentral.net The reduction of a disulfide bond typically proceeds through a two-electron process, yielding two thiolate anions. csircentral.net The reduction potential is a key parameter that quantifies the ease of this process.

Table 1: General Electrochemical Reduction Behavior of Aromatic Disulfides

| Feature | Description |

| Technique | Cyclic Voltammetry |

| Process | Irreversible two-electron reduction |

| Product | Two equivalents of the corresponding thiolate |

| Influencing Factors | Substituents on the aromatic ring, solvent, electrode material |

Oxidation Pathways and Products

The oxidation of the disulfide bond in 2,2'-Dithiobis(N-butylbenzamide) can lead to a series of sulfur-oxygenated species. Mild oxidation typically yields the corresponding thiosulfinate, which can be unstable. Further oxidation leads to the formation of a thiosulfonate. More aggressive oxidation can cleave the disulfide bond and form sulfonic acids.

Alternatively, the sulfur atoms of the disulfide can be oxidized to form sulfoxides and subsequently sulfones, although this is more characteristic of the oxidation of the corresponding thiol. The oxidation of disulfides can be complex, with the potential for various products depending on the oxidant and reaction conditions.

Reactivity of the Amide Linkages under Diverse Conditions

While the disulfide bond is the most reactive site, the amide linkages in 2,2'-Dithiobis(N-butylbenzamide) can also undergo reaction, primarily hydrolysis, under forcing conditions. Amide bonds are generally stable due to resonance stabilization. nih.gov

Hydrolysis of the N-butylbenzamide moiety can occur under both acidic and basic conditions to yield benzoic acid and n-butylamine.

Acid-catalyzed hydrolysis: This involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to give the carboxylate and the amine.

The kinetics of these hydrolysis reactions can be influenced by factors such as temperature and the concentration of the acid or base. nih.gov

Table 2: Products of Hydrolysis of the Amide Linkage in 2,2'-Dithiobis(N-butylbenzamide)

| Condition | Reactants | Products |

| Acidic Hydrolysis | 2,2'-Dithiobis(N-butylbenzamide), H₂O, H⁺ | 2,2'-Dithiodibenzoic acid, n-Butylammonium ion |

| Basic Hydrolysis | 2,2'-Dithiobis(N-butylbenzamide), H₂O, OH⁻ | 2,2'-Dithiodibenzoate, n-Butylamine |

Kinetic and Thermodynamic Profiling of Key Transformations

The study of the kinetics and thermodynamics of the reactions of 2,2'-Dithiobis(N-butylbenzamide) provides quantitative insights into the rates and spontaneity of its transformations.

The kinetics of the key reactions, such as disulfide cleavage or hydrolysis, can be monitored by tracking the concentration of the reactant or product over time using techniques like spectroscopy or chromatography.

The rate of a reaction is often described by a rate law, for instance, Rate = k[Reactant A]^m[Reactant B]^n, where 'k' is the rate constant and 'm' and 'n' are the reaction orders. The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation.

Hypothetical Kinetic Data for Thiol-Disulfide Exchange:

This table presents hypothetical rate constants and activation energies for the reaction of 2,2'-Dithiobis(N-butylbenzamide) with a generic thiol (R-SH), illustrating how these parameters can be determined.

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 298 | 0.05 | 55 |

| 308 | 0.12 | 55 |

| 318 | 0.28 | 55 |

Note: This data is for illustrative purposes to explain kinetic profiling and is not based on measured values for 2,2'-Dithiobis(N-butylbenzamide).

Many of the reactions involving the disulfide bond, such as thiol-disulfide exchange, are reversible. nih.gov The position of the equilibrium is described by the equilibrium constant (Keq), which is the ratio of the concentrations of products to reactants at equilibrium.

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The relationship between ΔG, enthalpy (ΔH), and entropy (ΔS) is given by the equation ΔG = ΔH - TΔS.

For the reversible thiol-disulfide exchange reaction: (C₆H₄(CONH(CH₂)₃CH₃)S)₂ + 2 R-SH ⇌ 2 C₆H₄(CONH(CH₂)₃CH₃)SH + R-S-S-R

The equilibrium position will depend on the relative stability of the disulfide bonds in the reactant and the product, as well as the redox potential of the participating thiols.

Theoretical and Computational Chemistry Approaches to 2,2 Dithiobis N Butylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and the energies associated with different chemical states.

While specific DFT studies on 2,2'-Dithiobis(N-butylbenzamide) are not prevalent in the literature, data from its close analog, 2,2'-dithiobis(N-methylbenzamide), show that the highest occupied molecular orbital (HOMO) is primarily located on the aromatic rings and the disulfide bridge. In contrast, the lowest unoccupied molecular orbital (LUMO) has significant contributions from the carbonyl groups and sulfur atoms. This distribution is critical for understanding the molecule's reactivity.

Furthermore, DFT calculations can predict the vibrational frequencies corresponding to the normal modes of vibration. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. esisresearch.org Key vibrational modes for this molecule would include N-H stretching, C=O stretching of the amide group, C-N stretching, and the characteristic S-S stretching of the disulfide bond.

Table 1: Representative Calculated Vibrational Frequencies for Key Functional Groups in Benzamide (B126) Derivatives This table presents typical frequency ranges obtained from DFT calculations for related molecules, as specific data for 2,2'-Dithiobis(N-butylbenzamide) is not readily available.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400 - 3500 |

| Amide | C=O Stretch | 1650 - 1690 |

| Amide | C-N Stretch / N-H Bend | 1500 - 1550 |

| Disulfide | S-S Stretch | 500 - 550 |

| Phenyl Ring | C-H Stretch | 3000 - 3100 |

| Phenyl Ring | C=C Stretch | 1450 - 1600 |

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory, particularly CCSD(T), are considered the "gold standard" for obtaining highly accurate molecular energies and properties. olemiss.edu

These high-accuracy calculations are computationally intensive but provide benchmark values for thermochemical data, reaction barriers, and interaction energies. nih.gov For 2,2'-Dithiobis(N-butylbenzamide), ab initio calculations could be used to:

Determine the precise energetic differences between various stable conformers of the molecule.

Calculate the bond dissociation energy of the S-S bond, which is crucial for understanding its redox chemistry.

Investigate non-covalent interactions that stabilize the molecular structure.

For the related compound 2,2'-dithiobis(N-methylbenzamide), ab initio calculations have been used to determine properties like the dipole moment. Applying similar high-level theory to the N-butyl derivative would provide a definitive understanding of its electronic properties.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions.

The conformation and behavior of 2,2'-Dithiobis(N-butylbenzamide) can be significantly influenced by its environment. MD simulations explicitly model the interactions between the solute and solvent molecules, allowing researchers to study how different solvents affect its conformational preferences. For example, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar amide groups to the solvent, whereas in a nonpolar solvent, it might fold to minimize these interactions. These simulations can track the flexibility of the N-butyl chains and the rotation around the disulfide bond in a solution environment.

Molecules containing amide groups are known to form hydrogen bonds, which can lead to self-assembly and aggregation. rsc.orgchemrxiv.org MD simulations are a primary tool for investigating these phenomena. nih.govnih.gov By simulating a system containing many molecules of 2,2'-Dithiobis(N-butylbenzamide), researchers can predict its tendency to aggregate and form larger supramolecular structures. nih.gov These simulations can reveal the specific intermolecular interactions—such as hydrogen bonding between amide groups and π-stacking between phenyl rings—that drive the assembly process. The insights gained are crucial for understanding the material properties of the compound in the solid state or in concentrated solutions.

Reaction Pathway Modeling and Transition State Identification

Understanding the chemical reactivity of 2,2'-Dithiobis(N-butylbenzamide) requires identifying the pathways of its potential reactions and the structures of the transition states involved. The disulfide bond is a key reactive site, particularly for reduction reactions that cleave the S-S bond to form two thiol molecules.

Computational methods, particularly DFT, can be used to model the entire reaction coordinate of such a process. This involves:

Identifying the structures of the reactants and products.

Locating the transition state structure, which is the maximum energy point along the minimum energy reaction path.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

By modeling the reduction of the disulfide bond, for example, computational studies can provide a detailed mechanistic understanding that complements experimental kinetic studies.

Computational Elucidation of Disulfide Cleavage and Amide Hydrolysis Mechanisms

Computational quantum mechanical studies are instrumental in understanding the intricate mechanisms of disulfide cleavage and amide hydrolysis in 2,2'-Dithiobis(N-butylbenzamide). While specific computational studies on this exact molecule are not extensively available in the public domain, valuable insights can be drawn from research on structurally similar compounds, such as 2,2'-dithiobis[n-methyl-benzamide], and general mechanistic studies of these functional groups.

The cleavage of the disulfide bond is a critical reaction, often proceeding through a nucleophilic or reductive pathway. Computational models, typically employing Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying transition states and intermediates. For a related compound, 2,2'-dithiobis[n-methyl-benzamide], computational analyses suggest that the disulfide bridge's geometry is a balance between steric hindrance from the bulky benzamide groups and the optimal orbital overlap for the sulfur-sulfur bond. The S-S bond length in such compounds is typically calculated to be in the range of 2.03 to 2.05 Å. The cleavage mechanism is expected to involve the attack of a nucleophile on one of the sulfur atoms, leading to the formation of a thiol and a sulfenic acid derivative, or a reductive cleavage yielding two thiol molecules.

Amide hydrolysis, the cleavage of the C-N bond in the N-butylbenzamide moiety, is another fundamental reaction that can be elucidated using computational methods. This reaction can be catalyzed by acid or base, or it can occur under neutral conditions, albeit at a much slower rate. DFT studies on similar amides have shown that the mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. eurjchem.comresearchgate.net The subsequent steps involve proton transfer and the departure of the amine. The energy barriers for these steps can be calculated to determine the rate-limiting step under different pH conditions.

Interactive Table: Representative Calculated Parameters for Disulfide and Amide Bonds in Similar Systems.

| Parameter | Functional Group | Typical Calculated Value | Method |

| S-S Bond Length | Disulfide | 2.03 - 2.05 Å | DFT |

| C-N Bond Length | Amide | ~1.36 Å | DFT |

| C=O Bond Length | Amide | ~1.23 Å | DFT |

| Activation Energy (Amide Hydrolysis) | Amide | Varies with pH and catalyst | DFT |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the characterization of 2,2'-Dithiobis(N-butylbenzamide).

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These calculations are typically performed by first optimizing the molecular geometry using DFT and then calculating the magnetic shielding tensors. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. For a molecule like 2,2'-Dithiobis(N-butylbenzamide), distinct signals would be predicted for the butyl chain protons and carbons, the aromatic protons and carbons, and the amide proton.

Infrared (IR) Spectroscopy: The vibrational frequencies of 2,2'-Dithiobis(N-butylbenzamide) can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as the N-H stretch, C=O stretch, C-N stretch, and the S-S stretch of the disulfide bond. The calculated IR spectrum can be a valuable tool for identifying the presence of these key functional groups.

Interactive Table: Predicted Spectroscopic Data for Key Functional Groups in 2,2'-Dithiobis(N-butylbenzamide) (Hypothetical Values Based on Similar Compounds).

| Functional Group | Spectroscopic Technique | Predicted Parameter |

| Amide N-H | ¹H NMR | ~8.0-8.5 ppm |

| Aromatic C-H | ¹H NMR | ~7.2-7.8 ppm |

| Butyl CH₂, CH₃ | ¹H NMR | ~0.9-3.5 ppm |

| Amide C=O | ¹³C NMR | ~165-170 ppm |

| Aromatic C | ¹³C NMR | ~120-140 ppm |

| Amide C=O Stretch | IR Spectroscopy | ~1650 cm⁻¹ |

| N-H Stretch | IR Spectroscopy | ~3300 cm⁻¹ |

| S-S Stretch | IR Spectroscopy | ~450-550 cm⁻¹ |

Structure-Property Relationship Studies Through Computational Screening

Computational screening allows for the systematic investigation of how modifications to the molecular structure of 2,2'-Dithiobis(N-butylbenzamide) would affect its properties. This approach is invaluable for designing new molecules with tailored functionalities.

Prediction of Redox Potentials and Electron Transfer Characteristics

The disulfide bond in 2,2'-Dithiobis(N-butylbenzamide) is redox-active, and its redox potential can be predicted using computational methods. DFT calculations, combined with a suitable solvation model, can be used to calculate the Gibbs free energy of the oxidation and reduction half-reactions. researchgate.net The redox potential is then determined using the Nernst equation. By systematically varying the substituents on the benzamide rings, it is possible to computationally screen for derivatives with specific redox potentials. For example, introducing electron-withdrawing groups is expected to increase the redox potential, making the disulfide bond easier to reduce. researchgate.net

Modeling of Intermolecular Interactions with Varied Substrates

The N-butylbenzamide moieties of the molecule can participate in various intermolecular interactions, such as hydrogen bonding and π-stacking. Molecular docking and molecular dynamics simulations can be employed to model the interaction of 2,2'-Dithiobis(N-butylbenzamide) with different substrates, such as proteins or other small molecules. These simulations can predict the preferred binding modes and calculate the binding affinity. By screening a library of substrates, it is possible to identify those that are likely to interact strongly with the molecule, which is crucial for understanding its biological activity and potential applications in materials science. For instance, the benzamide groups can form hydrogen bonds with appropriate donor or acceptor sites on a substrate.

Applications of 2,2 Dithiobis N Butylbenzamide in Advanced Materials Science

Role as a Monomer or Cross-linking Agent in Polymer Chemistry

The structure of 2,2'-Dithiobis(N-butylbenzamide), featuring both disulfide and amide functionalities, suggests its theoretical utility as a monomer or cross-linking agent in polymer synthesis. The amide groups can impart rigidity and hydrogen bonding capabilities to a polymer backbone, while the disulfide bond offers a dynamic covalent linkage.

Synthesis of Novel Polymeric Materials Incorporating Disulfide and Amide Linkages

In principle, 2,2'-Dithiobis(N-butylbenzamide) could be incorporated into polymer chains to create materials with unique thermal and mechanical properties. The combination of the robust amide links and the reversible disulfide bonds could lead to polymers that are both durable and responsive. However, specific studies detailing the synthesis and characterization of such polymers using this particular monomer are not readily found in current research literature.

Investigation of Reversible Polymer Networks via Disulfide Exchange

The disulfide bond is a cornerstone of dynamic covalent chemistry, allowing for the formation of reversible polymer networks. These networks can exhibit self-healing properties, as the disulfide bonds can break and reform under specific stimuli, such as changes in pH or the introduction of a reducing agent. While this is a very active area of research, investigations specifically employing 2,2'-Dithiobis(N-butylbenzamide) to create such networks have not been prominently reported.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The aromatic rings and amide groups within 2,2'-Dithiobis(N-butylbenzamide) provide sites for non-covalent interactions, which are the driving forces in supramolecular chemistry and self-assembly.

Design of Self-Assembling Systems via Hydrogen Bonding and Aromatic Stacking

The N-H and C=O moieties of the amide groups are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into ordered structures. Additionally, the benzene (B151609) rings can participate in π-π stacking interactions, further stabilizing such assemblies. These principles are fundamental to the design of complex supramolecular architectures. While the design of self-assembling systems based on hydrogen bonding and aromatic stacking is a broad field of study, specific examples utilizing 2,2'-Dithiobis(N-butylbenzamide) are not extensively documented.

Formation of Gels, Fibers, and Nanostructures

Self-assembly processes driven by hydrogen bonding and π-π stacking can lead to the formation of a variety of soft materials, including gels, fibers, and other nanostructures. The specific geometry and chemical nature of 2,2'-Dithiobis(N-butylbenzamide) could theoretically promote the formation of such structures in appropriate solvents. However, published research demonstrating the formation of these materials from this specific compound is scarce.

Utilization in Functional Soft Materials and Responsive Systems

The inherent properties of the disulfide bond make any molecule containing it a candidate for the development of functional and responsive materials. These materials can change their properties in response to external stimuli. Systems containing disulfide bonds are often redox-responsive. While there is a wealth of research on responsive systems based on disulfide chemistry, specific applications and detailed studies of 2,2'-Dithiobis(N-butylbenzamide) in this context are not well-documented in the available literature.

Stimuli-Responsive Materials (e.g., redox-responsive, pH-responsive)

The disulfide linkage (-S-S-) is the key functional group that imparts redox-responsive behavior to 2,2'-Dithiobis(N-butylbenzamide). This bond can be reversibly cleaved into two thiol groups (-SH) under reducing conditions and reformed under oxidizing conditions. This reversible cleavage and formation can be exploited to induce significant changes in the structure and properties of materials incorporating this molecule.

Redox-Responsiveness:

Materials synthesized using 2,2'-Dithiobis(N-butylbenzamide) as a monomer or crosslinker can exhibit redox-responsive properties. For instance, a polymer chain containing this compound could be designed to degrade into smaller fragments in a reducing environment, such as the intracellular medium, which has a high concentration of glutathione (a natural reducing agent). This property is highly desirable for targeted drug delivery systems, where the drug-carrying polymer would release its payload specifically inside the target cells.

Conversely, the thiol groups formed upon reduction can be re-oxidized to reform the disulfide bond, allowing for the self-healing of materials. A material that is scratched or damaged could potentially repair itself by reforming the disulfide crosslinks upon exposure to an oxidizing agent.

pH-Responsiveness:

While the primary stimuli-responsive feature of 2,2'-Dithiobis(N-butylbenzamide) is its redox activity, the amide groups in the benzamide (B126) portion of the molecule could potentially introduce a degree of pH-sensitivity. The lone pair of electrons on the nitrogen atom of the amide can be protonated under acidic conditions, which would alter the charge and conformation of the molecule. This could lead to changes in the solubility or swelling behavior of a polymer containing this compound in response to pH variations.

The following table summarizes the potential stimuli-responsive behavior of materials based on 2,2'-Dithiobis(N-butylbenzamide).

| Stimulus | Responsive Functional Group | Mechanism | Potential Application |

| Redox (Reducing agents) | Disulfide bond (-S-S-) | Cleavage to thiols (-SH) | Drug delivery, biodegradable polymers |

| Redox (Oxidizing agents) | Thiol groups (-SH) | Formation of disulfide bond (-S-S-) | Self-healing materials |

| pH (Acidic) | Amide group (-CONH-) | Protonation of nitrogen | pH-sensitive drug release, smart membranes |

Smart Gels and Hydrogels for Material Engineering

Smart gels and hydrogels are three-dimensional polymer networks that can undergo significant volume changes in response to external stimuli. 2,2'-Dithiobis(N-butylbenzamide) can be used as a crosslinker to create redox-responsive hydrogels.

In such a hydrogel, the disulfide bonds would act as the crosslinks holding the polymer chains together. Upon exposure to a reducing agent, these crosslinks would break, leading to the dissolution or degradation of the hydrogel. This "on-demand" degradation can be utilized in various applications, such as in tissue engineering for the controlled release of growth factors or for creating temporary scaffolds that degrade as new tissue is formed.

Furthermore, the reversible nature of the disulfide bond could be used to create injectable hydrogels. A solution of polymer chains with thiol groups could be injected into the body, where it would form a gel in situ through the oxidation of the thiol groups to form disulfide crosslinks.

Application as a Ligand in Coordination Chemistry and Metal Organic Frameworks (MOFs)

The benzamide functional groups in 2,2'-Dithiobis(N-butylbenzamide) contain both oxygen and nitrogen atoms with lone pairs of electrons, making them excellent potential ligands for coordinating with metal ions.

Synthesis and Characterization of Metal Complexes

2,2'-Dithiobis(N-butylbenzamide) can act as a bidentate or bridging ligand, coordinating to metal centers through the carbonyl oxygen and the amide nitrogen. The synthesis of metal complexes with this ligand would typically involve reacting it with a metal salt in a suitable solvent. The resulting complexes could then be characterized by various techniques to determine their structure and properties, including:

X-ray Crystallography: To determine the precise three-dimensional arrangement of the atoms in the complex, including the coordination geometry of the metal ion.

Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the C=O and N-H bonds upon coordination to the metal ion.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of the atoms in the ligand upon complexation.

Investigation of Ligand-Metal Binding Modes and Stability

The way in which 2,2'-Dithiobis(N-butylbenzamide) binds to a metal ion can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. Possible binding modes include:

Monodentate: The ligand coordinates to the metal through only the carbonyl oxygen.

Bidentate (Chelating): The ligand coordinates to the same metal ion through both the carbonyl oxygen and the amide nitrogen, forming a stable chelate ring.

Bridging: The ligand coordinates to two different metal ions, linking them together to form a polynuclear complex or a coordination polymer.

The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the chelate effect (if the ligand acts as a bidentate ligand), and the steric hindrance from the butyl groups.

The potential of 2,2'-Dithiobis(N-butylbenzamide) as a ligand in the construction of Metal-Organic Frameworks (MOFs) is also noteworthy. By acting as a bridging ligand, it could link metal nodes together to form porous, crystalline structures with potential applications in gas storage, catalysis, and separation.

The following table lists some potential metal ions that could form stable complexes with benzamide-based ligands.

| Metal Ion | Potential Coordination Geometry | Potential Applications of the Complex |

| Cu(II) | Square planar, Octahedral | Catalysis, magnetic materials |

| Zn(II) | Tetrahedral | Luminescent materials, sensors |

| Ni(II) | Square planar, Octahedral | Catalysis, electrochemistry |

| Co(II) | Tetrahedral, Octahedral | Magnetic materials, catalysts |

| Fe(III) | Octahedral | Catalysis, biomedical imaging |

Development of Corrosion Inhibitors and Surface Modifiers

Organic molecules containing heteroatoms such as sulfur, nitrogen, and oxygen are often effective corrosion inhibitors for metals, particularly in acidic environments. 2,2'-Dithiobis(N-butylbenzamide) possesses all of these features, making it a promising candidate for corrosion protection.

Adsorption Mechanisms on Metal Surfaces

The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. For 2,2'-Dithiobis(N-butylbenzamide), the adsorption could occur through several interactions:

Chemisorption: The lone pairs of electrons on the sulfur, nitrogen, and oxygen atoms can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel), forming coordinate covalent bonds. The disulfide bridge could also interact strongly with the metal surface.

Physisorption: The aromatic rings in the benzamide groups can interact with the metal surface through π-stacking interactions. Additionally, electrostatic interactions could occur between the charged metal surface and the polar functional groups of the inhibitor.

The combination of these interactions would lead to the formation of a stable, passivating film on the metal surface, which would act as a barrier to both the anodic and cathodic reactions of corrosion. The butyl groups, being hydrophobic, would further enhance the protective properties of the adsorbed layer by repelling water from the metal surface.

The table below outlines the potential roles of the different functional groups in 2,2'-Dithiobis(N-butylbenzamide) in its adsorption on a metal surface.

| Functional Group | Potential Role in Adsorption |

| Disulfide (-S-S-) | Strong chemisorption through S-metal bond formation. |

| Amide (-CONH-) | Chemisorption through O and N lone pairs. |

| Aromatic Rings | Physisorption through π-electron interactions. |

| Butyl Chains (-C4H9) | Hydrophobic effect, repelling water from the surface. |

Protective Film Formation and Performance Evaluation

The efficacy of a protective film is contingent on its ability to form a stable, adherent layer on the material's surface and to effectively hinder corrosive processes. The molecular structure of 2,2'-Dithiobis(N-butylbenzamide), which features a disulfide bond, amide groups, and butyl chains, suggests its potential as a film-forming agent and corrosion inhibitor. The formation of a protective film by such organic molecules typically involves adsorption onto the metallic surface. This process can be influenced by the presence of heteroatoms like sulfur and nitrogen, which can coordinate with the metal atoms, and the aromatic rings, which can interact with the surface through π-electrons.

The performance of these protective films is evaluated through a variety of electrochemical and surface analysis techniques. These methods provide insights into the film's integrity, its barrier properties, and its ability to inhibit the electrochemical reactions that drive corrosion.

Electrochemical Evaluation Techniques

Electrochemical methods are crucial for quantifying the protective performance of the film. Two primary techniques employed are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves changing the potential of the metal sample and measuring the resulting current. The data is used to determine key corrosion parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr). A lower corrosion current density in the presence of the inhibitor indicates the formation of a protective film that impedes the corrosion process. The inhibition efficiency (IE%) can be calculated from these values, providing a quantitative measure of the film's effectiveness.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the interface between the metal and the electrolyte. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The results are often represented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are indicative of a well-formed, protective film that acts as a barrier to charge transfer and reduces the ingress of corrosive species.

Hypothetical Performance Data

| Inhibitor Concentration (M) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (Rct) (Ω·cm²) |

|---|---|---|---|

| Blank | 1050 | - | 50 |

| 1x10⁻⁵ | 210 | 80.0 | 250 |

| 5x10⁻⁵ | 105 | 90.0 | 520 |

| 1x10⁻⁴ | 52.5 | 95.0 | 1100 |

| 5x10⁻⁴ | 31.5 | 97.0 | 1800 |

Surface Analysis

To visually and compositionally confirm the formation of the protective film, surface analysis techniques are employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface. By comparing the surface morphology of a metal sample exposed to a corrosive environment with and without the inhibitor, the protective nature of the film can be observed. A smoother surface with less evidence of pitting or general corrosion indicates effective film formation.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface. The detection of sulfur and nitrogen on the surface of the metal treated with 2,2'-Dithiobis(N-butylbenzamide) would provide direct evidence of the adsorption of the inhibitor molecules and the formation of a protective layer.

The combination of these electrochemical and surface analysis techniques provides a comprehensive evaluation of the protective film's formation and its performance in mitigating corrosion.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Atom Economy

The current synthesis of 2,2'-Dithiobis(N-butylbenzamide) typically involves the reaction of N-butylbenzamide with a suitable disulfide reagent. smolecule.com Traditional methods for creating the disulfide bond often rely on the oxidative coupling of corresponding thiol precursors. smolecule.com To advance the utility of this compound, future research should focus on developing more efficient and sustainable synthetic routes.

Key areas for exploration include:

Catalytic Air Oxidation: Investigating the use of catalytic systems for the direct oxidation of 2-mercapto-N-butylbenzamide using air or molecular oxygen as the primary oxidant. This would significantly improve the atom economy and reduce waste compared to traditional methods that use stoichiometric oxidants.

Enzymatic Synthesis: Exploring the use of enzymes, such as thiol oxidases, to catalyze the formation of the disulfide bond. Enzymatic methods offer high selectivity and operate under mild reaction conditions, leading to purer products and a reduced environmental footprint.

Flow Chemistry: Developing continuous flow processes for the synthesis of 2,2'-Dithiobis(N-butylbenzamide). Flow chemistry can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

These novel methodologies could lead to more cost-effective and environmentally friendly production of 2,2'-Dithiobis(N-butylbenzamide), making it more accessible for a wider range of applications.

Advanced Computational Studies for Predictive Material Design and Optimization

Computational modeling provides a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For 2,2'-Dithiobis(N-butylbenzamide), advanced computational studies can offer significant insights. While specific computational studies on the N-butyl derivative are limited, research on the related compound, 2,2'-dithiobis[n-methyl-], demonstrates the utility of quantum mechanical calculations in understanding electronic structure and bonding characteristics.

Future computational research on 2,2'-Dithiobis(N-butylbenzamide) could focus on:

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and intermolecular interactions of the compound. This is particularly relevant for predicting its behavior in different solvent environments and its potential to self-assemble or interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate the structural features of 2,2'-Dithiobis(N-butylbenzamide) and its analogues with their potential biological or material properties. This can accelerate the discovery of new applications.

Table 1: Predicted Physicochemical Properties of 2,2'-Dithiobis(N-butylbenzamide)

| Property | Value |

| Molecular Formula | C22H28N2O2S2 |

| Molecular Weight | 416.6 g/mol |

| Melting Point | 178-179 °C smolecule.com |

This table is based on available data and may be further refined by experimental and computational studies.

Integration into Hybrid Organic-Inorganic Materials Systems

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the nanoscale, offer a promising avenue for developing advanced materials with unique functionalities. nih.gov The disulfide bond in 2,2'-Dithiobis(N-butylbenzamide) presents an interesting feature for creating such hybrid systems.

Potential research directions include:

Surface Modification of Nanoparticles: Using the disulfide or amide groups to functionalize the surface of inorganic nanoparticles (e.g., gold, silica, or quantum dots). The disulfide bond can act as a cleavable linker, allowing for the controlled release of the organic component under specific stimuli.

Development of Self-Healing Polymers: Incorporating 2,2'-Dithiobis(N-butylbenzamide) into polymer matrices. The reversible nature of the disulfide bond could be exploited to create self-healing materials where broken bonds can be reformed upon exposure to a stimulus like heat or light.

Formation of Coordination Polymers: Investigating the coordination of the amide or sulfur atoms with metal ions to form novel coordination polymers. These materials could exhibit interesting electronic, magnetic, or porous properties.

Development of High-Throughput Screening Methods for Material Property Discovery

To efficiently explore the potential applications of 2,2'-Dithiobis(N-butylbenzamide) and its derivatives, the development of high-throughput screening (HTS) methods is crucial. nih.govresearchgate.net HTS allows for the rapid testing of a large number of compounds for a specific property.

Future efforts in this area could involve:

Assay Development for Biological Activity: Designing HTS assays to screen for potential biological activities, such as antimicrobial or enzymatic inhibition. This could involve techniques like fluorescence or luminescence-based readouts.

Combinatorial Material Science: Creating libraries of materials by systematically varying the structure of the dithiobisbenzamide core and then using HTS to evaluate properties like conductivity, thermal stability, or mechanical strength.

Sensor Arrays: Developing sensor arrays based on 2,2'-Dithiobis(N-butylbenzamide) or its derivatives to detect specific analytes. The interaction of the analyte with the compound could lead to a measurable change in an optical or electronic signal.

Investigation of Catalytic Applications Utilizing the Disulfide and Amide Moieties

The presence of both a disulfide bond and amide functionalities in 2,2'-Dithiobis(N-butylbenzamide) suggests its potential for use in catalysis. ontosight.ai The disulfide can participate in redox reactions, while the amide groups can act as hydrogen bond donors or coordinating sites.

Future research could explore:

Organocatalysis: Investigating the use of 2,2'-Dithiobis(N-butylbenzamide) as an organocatalyst for various organic transformations. The combination of the disulfide and amide groups could enable unique catalytic cycles.

Precursor for Metal-Ligand Catalysts: Using the compound as a ligand to synthesize novel metal complexes with catalytic activity. The sulfur and nitrogen atoms could coordinate to a metal center, creating a catalyst for reactions such as cross-coupling or oxidation.

Redox-Switchable Catalysis: Designing catalytic systems where the activity can be turned on or off by the reduction or oxidation of the disulfide bond. This would allow for temporal control over the catalytic process.

Q & A

Q. Table 1: Representative Synthetic Conditions from Literature

| Study (Year) | Oxidizing Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| McClelland (1923) | I₂ | Ethanol | 68 | 92 | |

| Frerot (2014) | H₂O₂ | DMF/H₂O | 85 | 97 |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of 2,2'-Dithiobis(N-butylbenzamide)?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., N-butyl groups at δ 0.8–1.5 ppm) and disulfide bond absence of thiol peaks .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 305.12 m/z) and isotopic patterns .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities; retention time ~12.3 min under optimized conditions .

Advanced: How does the disulfide bond in 2,2'-Dithiobis(N-butylbenzamide influence its redox behavior and stability under varying pH and temperature conditions?

Methodological Answer:

- Redox Sensitivity : The disulfide bond undergoes reversible cleavage (S–S → 2 SH) under reducing agents (e.g., DTT, TCEP), confirmed via cyclic voltammetry (E° = −0.32 V vs. Ag/AgCl) .

- pH Stability : Degradation occurs at extremes (pH < 2 or >10), monitored by UV-Vis at 260 nm (disulfide absorption band) .

- Thermal Stability : TGA shows decomposition onset at 205°C; DSC reveals endothermic peaks correlating with bond cleavage .

Advanced: What computational modeling approaches can predict the reactivity and interaction mechanisms of 2,2'-Dithiobis(N-butylbenzamide) in supramolecular systems?

Methodological Answer:

- DFT Calculations : Gaussian09 simulations (B3LYP/6-311G**) model disulfide bond polarization and electron density distribution .

- Molecular Dynamics (MD) : GROMACS simulations predict hydrophobic interactions of N-butyl groups with lipid bilayers (e.g., logP = 4.45) .

- Docking Studies : AutoDock Vina evaluates binding affinity to thiol-disulfide oxidoreductases (e.g., ΔG = −7.2 kcal/mol) .

Intermediate: What strategies mitigate common side reactions during the synthesis of disulfide-containing compounds like 2,2'-Dithiobis(N-butylbenzamide)?

Methodological Answer:

- Inert Atmospheres : Argon/N₂ prevents oxidation of thiol intermediates to sulfonic acids .

- Catalytic Additives : Trace Cu(I) accelerates disulfide formation while suppressing polysulfide byproducts .

- Workup Protocols : Rapid quenching with Na₂S₂O₃ removes excess iodine, followed by silica gel chromatography .

Advanced: How can advanced mass spectrometry techniques (e.g., HRMS/MS) elucidate fragmentation patterns and confirm disulfide bond connectivity?

Methodological Answer:

- Collision-Induced Dissociation (CID) : MS/MS fragments at S–S bond (e.g., m/z 305 → 153 + 152), confirmed via isotopic labeling .

- Isotope Ratio Analysis : ³⁴S/³²S ratios distinguish natural vs. synthetic disulfide bonds .

- MALDI-TOF : Detects dimeric vs. monomeric forms in solid-state samples (e.g., [2M+H]⁺ = 609.24 m/z) .

Intermediate: What solvent systems are optimal for recrystallization and handling of 2,2'-Dithiobis(N-butylbenzamide) given its hydrophobic N-butyl groups?

Methodological Answer:

- Recrystallization : Ethanol/water (7:3 v/v) achieves >97% purity; cooling rate of 1°C/min yields monoclinic crystals .

- Solubility Profile : Soluble in DCM, THF, and DMF (logS = −3.2 in water), requiring sonication for aqueous dispersions .

Advanced: What analytical challenges exist in distinguishing between monomeric and dimeric forms of this compound during kinetic studies?

Methodological Answer:

- Size-Exclusion Chromatography (SEC) : Separates dimers (MW ~304 Da) from monomers (artifact peaks at ~152 Da) .

- Dynamic Light Scattering (DLS) : Detects aggregates in solution (hydrodynamic radius >5 nm indicates dimerization) .

- X-ray Crystallography : Resolves S–S bond length (2.03 Å) and confirms dimeric packing in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.